molecular formula C8H6BrClO2 B13935031 4-Bromo-2-chloro-5-methoxybenzaldehyde

4-Bromo-2-chloro-5-methoxybenzaldehyde

Cat. No.: B13935031
M. Wt: 249.49 g/mol
InChI Key: CNRVLIJLZZQMEM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6BrClO2 . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2-chloro-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-bromobenzaldehyde through metal halogen exchange and formylation with a formyl source at 0°C. This intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution: Products include various substituted benzaldehydes depending on the substituent introduced.

    Oxidation: The major product is 4-Bromo-2-chloro-5-methoxybenzoic acid.

    Reduction: The major product is 4-Bromo-2-chloro-5-methoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-2-chloro-5-methoxybenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Uniqueness:

4-Bromo-2-chloro-5-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it undergoes

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

4-bromo-2-chloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3

InChI Key

CNRVLIJLZZQMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)Br

Origin of Product

United States

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